N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide

Catalog No.
S3198883
CAS No.
1797331-09-9
M.F
C18H22N4O3
M. Wt
342.399
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypr...

CAS Number

1797331-09-9

Product Name

N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-2-phenoxypropanamide

Molecular Formula

C18H22N4O3

Molecular Weight

342.399

InChI

InChI=1S/C18H22N4O3/c1-14(25-16-5-3-2-4-6-16)17(23)20-13-15-7-8-19-18(21-15)22-9-11-24-12-10-22/h2-8,14H,9-13H2,1H3,(H,20,23)

InChI Key

CGLVXOYKQBHGQB-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=NC(=NC=C1)N2CCOCC2)OC3=CC=CC=C3

solubility

not available

N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide is a synthetic organic compound characterized by a morpholinopyrimidine moiety linked to a phenoxypropanamide structure. This compound exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The morpholinopyrimidine segment is known for its diverse biological properties, while the phenoxypropanamide part contributes to its pharmacological profile.

, including:

  • Oxidation: This can be achieved using agents such as potassium permanganate or hydrogen peroxide, leading to products like carboxylic acids or ketones.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinopyrimidine moiety, allowing for the formation of substituted derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions or hydrogen peroxide with a catalyst.
  • Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
  • Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide .

N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide has been investigated for its biological activity, particularly its anti-inflammatory properties. It has shown potential in inhibiting the production of nitric oxide and cyclooxygenase, which are significant mediators in inflammatory processes. This suggests its potential therapeutic applications in treating inflammation-related disorders .

The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide typically involves multi-step organic reactions. A common approach includes:

  • Formation of Morpholinopyrimidine: Starting from appropriate pyrimidine derivatives and morpholine, followed by functionalization to introduce the desired substituents.
  • Coupling Reaction: The morpholinopyrimidine intermediate is then reacted with phenoxypropanamide under suitable conditions, often involving coupling agents to facilitate the reaction .

This compound has several applications:

  • Medicinal Chemistry: It serves as a lead compound for developing anti-inflammatory drugs.
  • Biological Research: Used as a tool to study nitric oxide pathways and cyclooxygenase inhibition mechanisms.
  • Material Science: Potential applications in developing new materials due to its unique chemical structure .

Interaction studies have demonstrated that N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide interacts with specific proteins involved in inflammatory responses. These interactions include binding to active sites that mediate nitric oxide production and cyclooxygenase activity, indicating its role as a potential inhibitor in these pathways .

Several compounds share structural similarities with N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide. These include:

  • N-((2-morpholinopyrimidin-4-yl)methyl)-3-phenylpropanamide
  • 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
  • 2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol

Uniqueness

N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide is unique due to its specific combination of a morpholinopyrimidine moiety and a phenoxypropanamide group. This distinct structural arrangement imparts unique chemical and biological properties that differentiate it from other similar compounds, making it a valuable candidate for further research and potential therapeutic development .

XLogP3

1.5

Dates

Last modified: 08-18-2023

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